molecular formula C10H12BrNO2 B2525913 3-Bromo-5-nitro-tert-butylbenzene CAS No. 156264-79-8

3-Bromo-5-nitro-tert-butylbenzene

Cat. No.: B2525913
CAS No.: 156264-79-8
M. Wt: 258.115
InChI Key: QMFJOTOFCGXDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-nitro-tert-butylbenzene is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.115. The purity is usually 95%.
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Scientific Research Applications

Brominated Flame Retardants and Environmental Concerns

Research into brominated flame retardants (BFRs), including compounds similar to 3-Bromo-5-nitro-tert-butylbenzene, has highlighted their occurrence in various environments and the concerns related to their use. A comprehensive review of 63 novel BFRs revealed their widespread presence in indoor air, dust, consumer goods, and food. This study emphasizes the need for further research on the occurrence, environmental fate, and toxicity of these compounds, noting significant knowledge gaps for many BFRs not included in monitoring programs. The review advocates for the development of analytical methods encompassing all BFRs and more research on potential leaching and indoor environments as emission sources (Zuiderveen, Slootweg, & de Boer, 2020).

Photosensitive Protecting Groups in Synthetic Chemistry

The application of photosensitive protecting groups, including those related to this compound, in synthetic chemistry has been reviewed, illustrating their potential in the development of new synthetic methods. Despite being in the developmental stage, the use of groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl shows promise for future applications in this field. This review covers literature up to September 1973, indicating the ongoing interest and potential for the use of these photosensitive groups in chemistry (Amit, Zehavi, & Patchornik, 1974).

Properties

IUPAC Name

1-bromo-3-tert-butyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-8(11)6-9(5-7)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFJOTOFCGXDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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